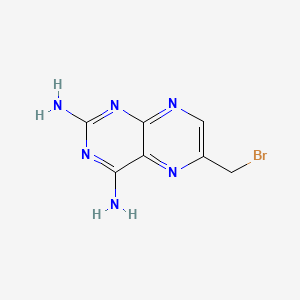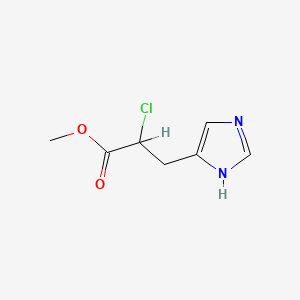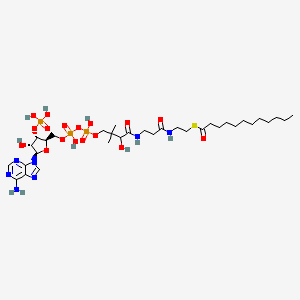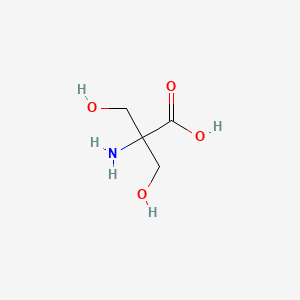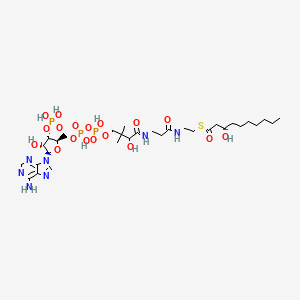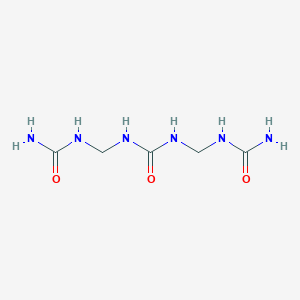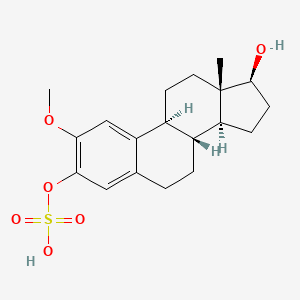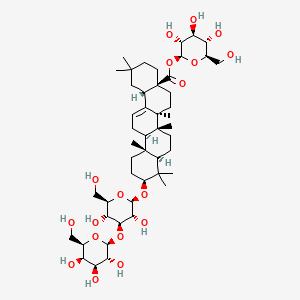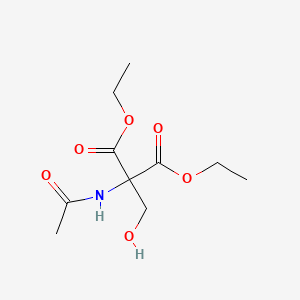
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is used as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
-
Alternative Method
Step 1: Diethyl malonate is nitrosated and then reduced using ether as the extraction solvent.
Step 2: The reduction and acetylation are carried out directly to form the desired product.
Industrial Production Methods
Catalytic Hydrogenation: Diethyl oximidomalonate is hydrogenated using a palladium-carbon catalyst, followed by acetylation with acetic anhydride.
Phase Transfer Catalysis: Diethyl oximidomalonate is synthesized using phase transfer catalysis, followed by reduction and acetylation in acetic acid medium.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The compound exerts its effects through various chemical reactions, primarily involving its ester and amide functional groups. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: Similar in structure but lacks the hydroxymethyl group.
Diethyl malonate: A simpler derivative without the acetamido and hydroxymethyl groups.
Diethyl oximidomalonate: An intermediate in the synthesis of 2-acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester.
Uniqueness
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is unique due to its combination of acetamido, hydroxymethyl, and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical production.
Eigenschaften
CAS-Nummer |
6267-40-9 |
|---|---|
Molekularformel |
C10H17NO6 |
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(hydroxymethyl)propanedioate |
InChI |
InChI=1S/C10H17NO6/c1-4-16-8(14)10(6-12,11-7(3)13)9(15)17-5-2/h12H,4-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
ZJJNFDMJQOSWEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
| 6267-40-9 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


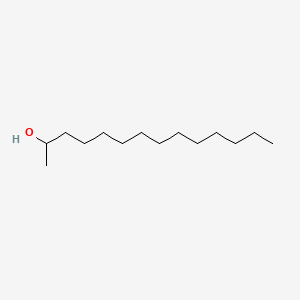
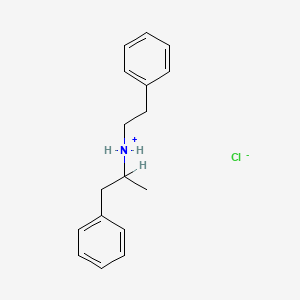

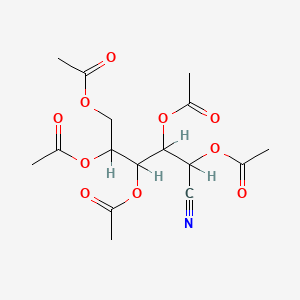
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
